Ethyl 4-({[7-(3,4-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)benzoate
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Overview
Description
ETHYL 4-[7-(3,4-DIMETHOXYPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO]BENZOATE: is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a dimethoxyphenyl group, and an ethyl benzoate moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[7-(3,4-DIMETHOXYPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO]BENZOATE typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride.
Amidation and Esterification: The final steps involve the amidation of the quinoline derivative with 4-aminobenzoic acid, followed by esterification with ethanol to form the ethyl benzoate moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[7-(3,4-DIMETHOXYPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO]BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the dimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully hydrogenated quinoline derivatives.
Scientific Research Applications
ETHYL 4-[7-(3,4-DIMETHOXYPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO]BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-[7-(3,4-DIMETHOXYPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes involved in cell growth and differentiation.
Comparison with Similar Compounds
ETHYL 4-[7-(3,4-DIMETHOXYPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO]BENZOATE can be compared with other similar compounds, such as:
Ethyl 3-(3,4-dimethoxyphenyl)propionate: Similar in structure but lacks the quinoline core.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone: Contains a similar quinoline core but different substituents.
The uniqueness of ETHYL 4-[7-(3,4-DIMETHOXYPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO]BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H26N2O7 |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
ethyl 4-[[7-(3,4-dimethoxyphenyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C27H26N2O7/c1-4-36-27(33)15-5-8-18(9-6-15)28-25(31)20-14-19-21(29-26(20)32)11-17(12-22(19)30)16-7-10-23(34-2)24(13-16)35-3/h5-10,13-14,17H,4,11-12H2,1-3H3,(H,28,31)(H,29,32) |
InChI Key |
DUYZUYHRDAAJLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC2=O |
Origin of Product |
United States |
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